molecular formula C11H11F3N2O3 B4656208 2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide

2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide

Cat. No. B4656208
M. Wt: 276.21 g/mol
InChI Key: JWKGBCWUJWIYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide, also known as TFMPP, is a synthetic compound that has been used in scientific research for many years. TFMPP is a member of the piperazine family of compounds, which have been shown to have a wide range of effects on the central nervous system. In

Mechanism of Action

The exact mechanism of action of 2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors in the brain. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and altered perception and mood. It has also been shown to have an impact on the activity of certain enzymes in the brain, which may be related to its hallucinogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of piperazine compounds on the central nervous system. However, one limitation is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on 2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide and other piperazine compounds. One area of interest is the development of new drugs that target serotonin receptors in the brain, which could have therapeutic applications for a range of psychiatric and neurological disorders. Another area of interest is the study of the long-term effects of piperazine compounds on the brain and behavior, which could have important implications for drug policy and public health.

Scientific Research Applications

2,2,2-trifluoro-N'-[(2-methylphenoxy)acetyl]acetohydrazide has been used in scientific research to study the effects of piperazine compounds on the central nervous system. It has been shown to have both stimulant and hallucinogenic effects, and has been used as a model compound to study the mechanisms of action of other piperazine compounds.

properties

IUPAC Name

2,2,2-trifluoro-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-7-4-2-3-5-8(7)19-6-9(17)15-16-10(18)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGBCWUJWIYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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